Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone

Catalog No.
S7856655
CAS No.
M.F
C12H22N2O2
M. Wt
226.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone

Product Name

Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone

IUPAC Name

oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

InChI

InChI=1S/C12H22N2O2/c1-10(2)13-5-7-14(8-6-13)12(15)11-4-3-9-16-11/h10-11H,3-9H2,1-2H3

InChI Key

OATKLDQRWBKSBA-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)C(=O)C2CCCO2

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2CCCO2
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community. This paper will provide an overview of oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, the current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone is a synthetic compound with the molecular formula C15H28N2O2. The compound is also known by its IUPAC name, 4-(propan-2-yl)-1-[(tetrahydro-2H-pyran-2-yl) methyl]piperazine-2-one. The compound belongs to the family of piperazine derivatives and is commonly used in scientific experiments.

Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone is a white crystalline powder that is insoluble in water. The melting point of the compound is 73-75 °C. The compound is stable under normal conditions and has a low vapor pressure. The compound has a molecular weight of 288.40 g/mol.
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone is synthesized by a reaction between 4-piperidone hydrochloride and 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a base. The synthesis process is carried out under reflux at a temperature of 80-90 °C. The compound is characterized by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone can be analyzed using various analytical methods such as High Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR). These techniques provide accurate and precise results that are necessary for the identification and quantification of the compound.

Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone displays biological activity against various microorganisms such as bacteria and fungi. The compound has been shown to have antibacterial activity against gram-positive bacteria such as S. aureus and Streptococcus pneumonia, and antifungal activity against Candida albicans. The compound also exhibits antitumor properties and has been shown to induce apoptosis in cancer cells.

The toxicity of oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been evaluated in various scientific experiments. The compound displays low toxicity and does not cause adverse effects in the body at concentrations used in scientific experiments.

Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone is widely used in scientific experiments as a reagent and intermediate. The compound is used in the synthesis of various pharmacologically active compounds. The compound is also used as a solvent and catalyst in chemical reactions.

The current research on oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone is focused on its biological activity and its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Researchers are studying the compound's mechanism of action and its pharmacological properties.

Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has the potential to be used in various fields of research and industry. The compound can be used as a key intermediate in the synthesis of various active pharmaceutical ingredients. The compound can also be used in the synthesis of agrochemicals for crop protection. Additionally, the compound has potential applications in materials science as a solvent and catalyst for chemical reactions.
Limitations
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has limitations in terms of its solubility and stability. The compound is insoluble in water, which limits its use in aqueous reactions. Additionally, the compound is not stable under acidic conditions, which limits its use in certain chemical reactions.

1. Future research could focus on optimizing the synthesis of oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone to improve yields and reduce costs.
2. Researchers could study the mechanism of action of the compound to better understand its biological properties.
3. The potential applications of oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone in various fields such as energy storage and catalysis could be explored.
4. The use of oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone in the synthesis of metal-organic frameworks (MOFs) could be investigated.
5. Future research could focus on the development of new analytical methods for the identification and quantification of oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

226.168127949 g/mol

Monoisotopic Mass

226.168127949 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

Explore Compound Types